5-(Bromomethyl)-2,3-difluorophenol

Catalog No.
S16009888
CAS No.
887585-28-6
M.F
C7H5BrF2O
M. Wt
223.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(Bromomethyl)-2,3-difluorophenol

CAS Number

887585-28-6

Product Name

5-(Bromomethyl)-2,3-difluorophenol

IUPAC Name

5-(bromomethyl)-2,3-difluorophenol

Molecular Formula

C7H5BrF2O

Molecular Weight

223.01 g/mol

InChI

InChI=1S/C7H5BrF2O/c8-3-4-1-5(9)7(10)6(11)2-4/h1-2,11H,3H2

InChI Key

DZZHPQJIMNUJJK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1O)F)F)CBr

5-(Bromomethyl)-2,3-difluorophenol is a specialized organofluorine compound characterized by the presence of bromomethyl and difluorophenol functional groups. This compound features a phenolic hydroxyl group attached to a benzene ring that also contains two fluorine atoms at the 2 and 3 positions, along with a bromomethyl group at the 5 position. The unique arrangement of these substituents imparts distinctive chemical properties, making it an interesting subject for research in organic chemistry and medicinal applications.

  • Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction processes can convert the bromomethyl group to a methyl group or other reduced forms, typically using reducing agents like lithium aluminum hydride.
  • Substitution: The phenolic hydroxyl group can engage in electrophilic substitution reactions, such as halogenation or nitration, allowing for further functionalization of the compound .

The biological activity of 5-(Bromomethyl)-2,3-difluorophenol is notable due to its potential interactions with various biological targets. The difluoromethyl group enhances the compound's binding affinity to enzymes or receptors, which may modulate their activities. Research indicates that compounds with similar structures can exhibit antimicrobial properties, making them candidates for further investigation in drug development .

The synthesis of 5-(Bromomethyl)-2,3-difluorophenol can be achieved through several methods:

  • Bromination of Difluorophenol: This method involves the bromination of 2,3-difluorophenol using brominating agents under controlled conditions to introduce the bromomethyl group.
  • Difluoromethylation: Another approach is the difluoromethylation of phenolic compounds using difluoromethylating agents such as chlorodifluoromethane or difluorocarbene reagents .
  • One-Pot Reactions: Recent advancements in synthetic methodologies have introduced one-pot reactions that combine multiple steps into a single process, enhancing efficiency and yield.

5-(Bromomethyl)-2,3-difluorophenol finds applications in various fields:

  • Organic Synthesis: It serves as a valuable building block for synthesizing more complex fluorinated organic molecules.
  • Pharmaceutical Research: Its unique properties make it useful for studying enzyme interactions and metabolic pathways, particularly in drug discovery efforts.
  • Material Science: The compound is utilized in developing advanced materials with enhanced resistance to degradation and specific functional properties .

Interaction studies involving 5-(Bromomethyl)-2,3-difluorophenol focus on its binding mechanisms with biological targets. The presence of fluorine atoms can enhance lipophilicity, facilitating cellular uptake and interaction with intracellular targets. Additionally, the hydroxyl group can form hydrogen bonds with active sites on enzymes, influencing their catalytic activity .

Several compounds share structural similarities with 5-(Bromomethyl)-2,3-difluorophenol. Here are some notable examples:

Compound NameKey FeaturesUniqueness
2,3-DifluorophenolLacks bromomethyl groupSimpler structure; less reactive
3-Bromo-2,6-difluorophenolContains bromine at different positionDifferent substitution pattern affecting reactivity
5-(Difluoromethyl)-2-hydroxyphenolContains difluoromethyl instead of bromomethylSimilar functionality but different halogenation
Methyl 2,3-difluoro-4-hydroxybenzoateEsterified version with distinct reactivityUnique due to ester functionality

5-(Bromomethyl)-2,3-difluorophenol stands out due to its specific combination of bromine and fluorine substituents on the aromatic ring, which significantly influence its chemical behavior and potential applications in medicinal chemistry and material science .

XLogP3

2.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

221.94918 g/mol

Monoisotopic Mass

221.94918 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-15-2024

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